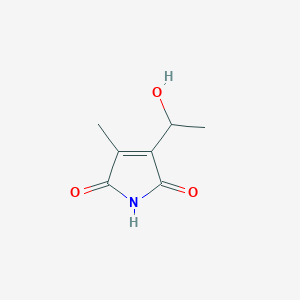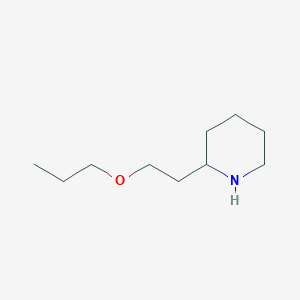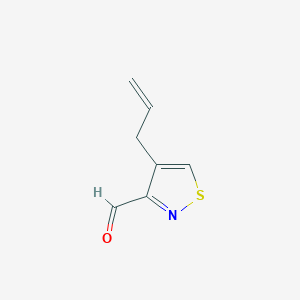
4-Allylisothiazole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isothiazolecarboxaldehyde, 4-(2-propenyl)- is a chemical compound with the molecular formula C7H7NOS. It is also known as 4-Allylisothiazole-3-carbaldehyde. This compound belongs to the isothiazole family, which is characterized by a five-membered ring containing nitrogen and sulfur atoms. The presence of the 2-propenyl group at the 4-position and the formyl group at the 3-position makes this compound unique and interesting for various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isothiazolecarboxaldehyde, 4-(2-propenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 4-allylisothiazole with a suitable oxidizing agent to introduce the formyl group at the 3-position. The reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of 3-Isothiazolecarboxaldehyde, 4-(2-propenyl)- may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The choice of catalysts and reagents is crucial to minimize by-products and achieve a cost-effective production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Isothiazolecarboxaldehyde, 4-(2-propenyl)- undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The propenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Sodium borohydride in methanol, room temperature.
Substitution: Bromine in dichloromethane, room temperature
Major Products Formed
Oxidation: 3-Isothiazolecarboxylic acid, 4-(2-propenyl)-
Reduction: 3-Isothiazolemethanol, 4-(2-propenyl)-
Substitution: 3-Isothiazolecarboxaldehyde, 4-(2-bromopropenyl)-
Aplicaciones Científicas De Investigación
3-Isothiazolecarboxaldehyde, 4-(2-propenyl)- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex isothiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-Isothiazolecarboxaldehyde, 4-(2-propenyl)- involves its interaction with various molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The propenyl group may also interact with cellular membranes, affecting their integrity and function .
Comparación Con Compuestos Similares
Similar Compounds
3-Isothiazolecarboxaldehyde: Lacks the propenyl group, making it less reactive in certain substitution reactions.
4-Methylisothiazole-3-carbaldehyde: Contains a methyl group instead of a propenyl group, leading to different chemical properties and reactivity.
3-Isothiazolecarboxylic acid, 4-(2-propenyl)-: The oxidized form of 3-Isothiazolecarboxaldehyde, 4-(2-propenyl)-, with different chemical behavior
Propiedades
Fórmula molecular |
C7H7NOS |
|---|---|
Peso molecular |
153.20 g/mol |
Nombre IUPAC |
4-prop-2-enyl-1,2-thiazole-3-carbaldehyde |
InChI |
InChI=1S/C7H7NOS/c1-2-3-6-5-10-8-7(6)4-9/h2,4-5H,1,3H2 |
Clave InChI |
OTGRYIWEJYYGJK-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1=CSN=C1C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


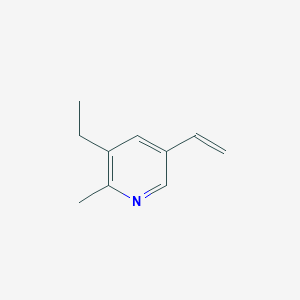
![Hexanoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13949707.png)
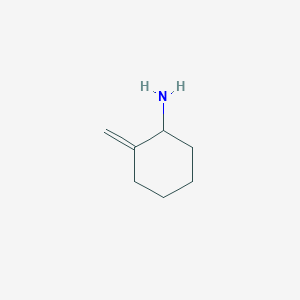
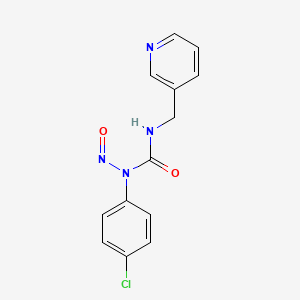
![N-[(1R)-2-Amino-1-(4-methoxyphenyl)-2-oxoethyl]-4-methoxybenzeneacetamide](/img/structure/B13949734.png)
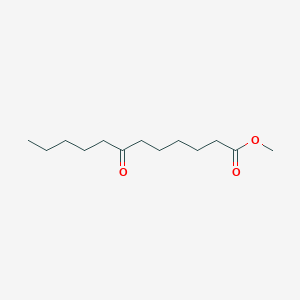
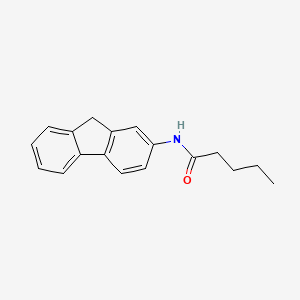
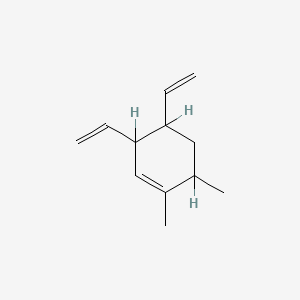
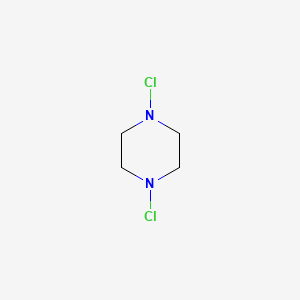
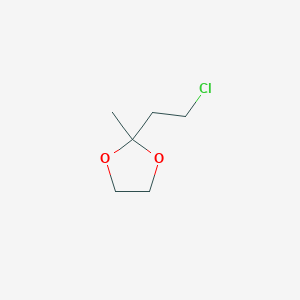

![4-Chloro-3-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13949778.png)
